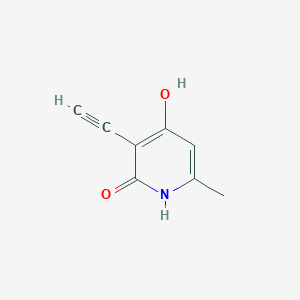

3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one

Description

Properties

CAS No. |

74697-15-7 |

|---|---|

Molecular Formula |

C8H7NO2 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

3-ethynyl-4-hydroxy-6-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C8H7NO2/c1-3-6-7(10)4-5(2)9-8(6)11/h1,4H,2H3,(H2,9,10,11) |

InChI Key |

VHMFMNBINHUFNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#C)O |

Origin of Product |

United States |

Preparation Methods

Route 2: Direct Functionalization of Preformed Pyridinones

Patents describe methods for ethynylation using acetylene gas or trimethylsilylacetylene under basic conditions. For example:

- Procedure : 4-hydroxy-6-methylpyridin-2(1H)-one is treated with ethynylmagnesium bromide in anhydrous THF, followed by deprotection with tetrabutylammonium fluoride (TBAF).

- Piperidine as a base enhances reaction efficiency (yields >85%).

- Avoidance of tungsten-based catalysts reduces side reactions.

Characterization and Analytical Data

Structural Confirmation

- X-ray Crystallography : The parent compound 4-hydroxy-6-methylpyridin-2(1H)-one exhibits a layered crystal structure stabilized by N–H···O and O–H···O hydrogen bonds. Ethynyl substitution likely disrupts this packing, altering solubility.

- Spectroscopic Data :

- ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.15 (s, 1H, C≡CH), 6.20 (s, 1H, pyridinone-H).

- IR (KBr) : 3280 cm⁻¹ (O–H), 2105 cm⁻¹ (C≡C), 1650 cm⁻¹ (C=O).

Industrial-Scale Considerations

- Green Chemistry : Patents emphasize avoiding hazardous oxidants (e.g., hydrogen peroxide) by using pre-oxidized sulfone intermediates.

- One-Pot Synthesis : Integration of cyclocondensation and ethynylation steps reduces purification needs, improving scalability.

Challenges and Research Gaps

- Stability Issues : The ethynyl group’s reactivity necessitates inert atmospheres and low-temperature storage.

- Limited Direct Literature : Most data derive from structurally analogous compounds (e.g., 4-hydroxy-6-methylpyridin-2(1H)-one), highlighting the need for targeted studies.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The ethynyl group can be reduced to an alkene or alkane.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Reagents such as hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides for nucleophilic substitution.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alkene or alkane.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activities, such as enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group could participate in covalent bonding with target proteins, while the hydroxy group might form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Substituent Effects

- Trifluoromethyl/Heptafluoropropyl Groups : Compounds like 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p) and 4-(trifluoromethyl) derivatives (e.g., 5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one) exhibit enhanced metabolic stability and lipophilicity due to fluorine substituents. These groups contrast with the ethynyl group in the target compound, which may improve π-π stacking interactions in biological systems .

Physicochemical Properties

- Solubility : Hydroxy and hydroxymethyl groups (e.g., 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one, ) enhance water solubility, whereas trifluoromethyl or ethynyl groups may reduce it due to increased hydrophobicity or rigidity .

- Acidity : The 4-hydroxy group in the target compound is likely more acidic than in methyl-substituted analogues (e.g., 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one) due to the electron-withdrawing ethynyl group, which stabilizes the deprotonated form .

Toxicity and Pharmacological Profiles

- Acute Toxicity: Fluorinated pyridinones (e.g., 4p) showed low acute toxicity in Sprague–Dawley rats, with LD50 > 500 mg/kg.

Biological Activity

3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one, a pyridine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an ethynyl group and a hydroxyl group, which contributes to its biological activity. The structural formula is as follows:

Research indicates that 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one interacts with various biological targets, primarily focusing on:

- Metabotropic Glutamate Receptors (mGluRs) : This compound has been shown to act as an antagonist at mGluR5, a receptor implicated in neurological disorders such as anxiety and depression. Its binding affinity and functional potency have been demonstrated in various assays .

- Cytotoxic Activity : In vitro studies have reported that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest, particularly in breast cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one:

| Activity | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Cytotoxicity | 0.48 | MCF-7 (breast cancer) | Induces apoptosis via caspase activation |

| mGluR5 Antagonism | 5.65 ± 1.47 | Rat brain | Competitive binding to mGluR5 |

| Antiproliferative Effects | 0.19 | HCT-116 (colon cancer) | Cell cycle arrest at G1 phase |

Study 1: Anticancer Activity

A study evaluated the anticancer properties of 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one against various cancer cell lines. Results showed that the compound significantly inhibited cell proliferation in MCF-7 and HCT-116 cells, with IC50 values indicating potent activity. Flow cytometry analysis revealed that the compound triggered apoptosis by increasing caspase 3/7 activity, suggesting its potential as a therapeutic agent for breast and colon cancers .

Study 2: Neurological Implications

Another investigation focused on the compound's interaction with metabotropic glutamate receptors. The study confirmed that 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one serves as a selective antagonist for mGluR5, which is linked to various neurological conditions. This antagonism could provide therapeutic avenues for treating anxiety and depression by modulating glutamate signaling in the brain .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one, and how do reaction conditions influence yield?

- Methodology : Synthesis can be optimized using methods such as solvent selection (e.g., 1,4-dioxane or ethanol at 60°C) and temperature control. For example, method C (1,4-dioxane, 60°C) yielded 23% for a structurally similar compound, while method D (ethanol, 60°C) improved yields to 36% . Characterization via NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy is critical for confirming structural integrity.

- Data Analysis : Compare yields across methods (see table below) and adjust reaction stoichiometry or catalysts to address inefficiencies.

| Method | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| C | 1,4-Dioxane | 60 | 23 | |

| D | Ethanol | 60 | 36 |

Q. How can spectroscopic techniques resolve structural ambiguities in derivatives of 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one?

- Methodology : Use multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and hydrogen bonding. For instance, ¹⁹F NMR is essential for tracking trifluoromethyl groups in analogs . IR spectroscopy helps identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups.

- Troubleshooting : If spectral data conflicts with expected structures, cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography .

Q. What stability challenges arise during storage of pyridinone derivatives, and how can they be mitigated?

- Methodology : Assess stability via accelerated degradation studies under varying pH, temperature, and humidity. For example, analogs like 4-(trifluoromethyl)pyridin-2(1H)-ones are prone to hydrolysis in acidic conditions. Use lyophilization or inert-atmosphere storage to preserve crystalline forms .

Advanced Research Questions

Q. How do structural modifications (e.g., ethynyl vs. acetyl groups) influence the pharmacological activity of 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one?

- Methodology : Conduct comparative bioactivity assays (e.g., analgesic or antimicrobial testing) on analogs. For example, replacing the methyl group with a furan moiety in 4q reduced acute toxicity in Sprague–Dawley rats but maintained analgesic efficacy in hot-plate tests .

- Data Interpretation : Use dose-response curves (analyzed via GraphPad Prism) to calculate ED₅₀ values and assess structure-activity relationships (SAR).

Q. What strategies resolve contradictions in reported biological activities of pyridinone derivatives?

- Methodology : Replicate studies under standardized conditions (e.g., identical animal models and dosing regimens). For example, discrepancies in analgesic efficacy may stem from variations in bioavailability or metabolite profiling. Employ pharmacokinetic studies (e.g., LC-MS/MS) to correlate plasma concentrations with activity .

- Case Study : A compound with a trifluoromethyl group showed conflicting toxicity profiles; further analysis revealed solvent residues (e.g., dioxane) influenced results .

Q. How can computational modeling predict the reactivity of 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one in cross-coupling reactions?

- Methodology : Apply density functional theory (DFT) to model transition states and reaction pathways. For example, ethynyl groups participate in Sonogashira couplings, but steric hindrance from the methyl group may require palladium catalysts with bulky ligands (e.g., XPhos) .

- Validation : Compare predicted vs. experimental yields for derivatives like 6-(furan-2-yl) analogs .

Q. What are the limitations of current synthetic routes for generating enantiomerically pure pyridinone derivatives?

- Methodology : Evaluate chiral resolution techniques (e.g., HPLC with chiral columns) or asymmetric synthesis using organocatalysts. For example, diastereomeric salts formed with tartaric acid can separate enantiomers of dihydropyrimidinones .

- Innovation : Explore biocatalytic methods (e.g., lipase-mediated kinetic resolution) to improve enantiomeric excess (ee) .

Methodological Resources

- Spectral Data Repositories : Utilize PubChem (CC-BY-NC 4.0) for validated NMR and MS spectra .

- Toxicity Testing : Follow OECD guidelines for acute oral toxicity studies in rodents, as described in .

- Crystallography : Submit novel derivatives to the Cambridge Structural Database (CSD) for X-ray validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.